molecular formula C8H10O3 B1673611 Ketomycin CAS No. 23364-22-9

Ketomycin

Cat. No.: B1673611
CAS No.: 23364-22-9
M. Wt: 154.16 g/mol
InChI Key: XJVDGWZMESEVTD-LURJTMIESA-N
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Description

®-alpha-Oxo-3-cyclohexene-1-acetic acid is an organic compound characterized by a cyclohexene ring with an oxo group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Oxo-3-cyclohexene-1-acetic acid typically involves the following steps:

    Cyclohexene Oxidation: The starting material, cyclohexene, undergoes oxidation to introduce the oxo group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Acetic Acid Introduction: The introduction of the acetic acid moiety can be accomplished through a carboxylation reaction. This involves the reaction of the intermediate with carbon dioxide in the presence of a catalyst such as palladium.

Industrial Production Methods: Industrial production of ®-alpha-Oxo-3-cyclohexene-1-acetic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: ®-alpha-Oxo-3-cyclohexene-1-acetic acid can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of ®-alpha-Hydroxy-3-cyclohexene-1-acetic acid.

    Substitution: The compound can participate in substitution reactions where the oxo or acetic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: More oxidized derivatives such as carboxylic acids.

    Reduction: ®-alpha-Hydroxy-3-cyclohexene-1-acetic acid.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

®-alpha-Oxo-3-cyclohexene-1-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-alpha-Oxo-3-cyclohexene-1-acetic acid involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The acetic acid moiety can also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

    Cyclohexene-1-acetic acid: Lacks the oxo group, resulting in different reactivity and properties.

    alpha-Oxo-3-cyclohexene-1-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness: ®-alpha-Oxo-3-cyclohexene-1-acetic acid is unique due to the presence of both the oxo group and the acetic acid moiety, which confer distinct chemical and biological properties

Biological Activity

Ketomycin is an antibiotic derived from Actinomycetes, recognized for its potential in inhibiting cancer cell migration and invasion. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and implications for cancer treatment.

This compound exhibits its biological activity primarily through the inhibition of cellular migration and invasion. Studies have shown that it effectively reduces the expression of matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-11, in human breast carcinoma cells (MDA-MB-231) at non-toxic concentrations. This reduction is crucial as MMPs are involved in the degradation of extracellular matrix components, facilitating cancer metastasis .

Additionally, this compound has been found to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB plays a significant role in regulating genes associated with inflammation and cell survival. The inhibition of NF-κB signaling by this compound occurs through the blockade of autophosphorylation of IKK-α/IKK-β, which are upstream components of the NF-κB pathway .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated in various cancer cell lines:

Cell Line Effect Observed Concentration
MDA-MB-231 (Breast)Inhibition of migration and invasionNon-toxic levels
MCF-7 (Breast)Reduced cellular migrationNon-toxic levels

In both MDA-MB-231 and MCF-7 cells, this compound demonstrated significant anti-metastatic properties without inducing cytotoxicity, making it a promising candidate for further development as an anti-cancer agent .

Case Studies

A study conducted on the effects of this compound revealed its potential as an anti-metastatic agent. The research focused on its ability to inhibit cellular behaviors associated with cancer progression. The findings indicated that this compound not only inhibited migration but also affected the invasive capabilities of cancer cells in three-dimensional culture systems, further supporting its role in cancer therapy .

Comparative Analysis with Other Antibiotics

To understand the unique properties of this compound, it is essential to compare its biological activity with that of other known antibiotics:

Antibiotic Mechanism Primary Use
This compoundInhibits MMPs and NF-κB signalingPotential anti-cancer
KanamycinInhibits bacterial protein synthesisAntimicrobial
ErythromycinInhibits bacterial protein synthesisAntimicrobial

While kanamycin and erythromycin are primarily used for their antibacterial properties, this compound's distinct mechanism targeting cancer cell migration positions it uniquely within therapeutic contexts .

Properties

IUPAC Name

2-[(1R)-cyclohex-3-en-1-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDGWZMESEVTD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CC=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00946035
Record name (Cyclohex-3-en-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23364-22-9
Record name Ketomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023364229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Cyclohex-3-en-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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